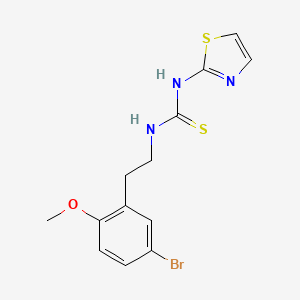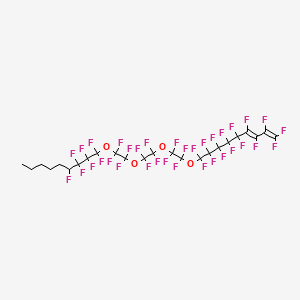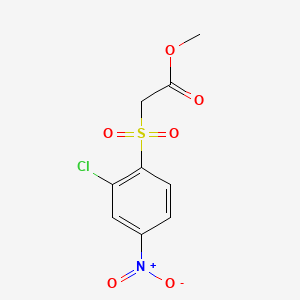
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl group attached to a chlorinated nitrophenyl ring, which is further esterified with acetic acid. The presence of both electron-withdrawing groups (chlorine and nitro) on the aromatic ring makes it an interesting subject for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester typically involves the esterification of acetic acid with the corresponding sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF, DMSO).
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous medium.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted sulfonyl derivatives.
Reduction: Amino-substituted sulfonyl esters.
Hydrolysis: Acetic acid and the corresponding alcohol.
科学研究应用
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Medicine: Investigated for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Industry: Utilized in the production of dyes and pigments, where its structural properties contribute to the desired color and stability.
作用机制
The mechanism of action of acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester involves its interaction with nucleophilic sites in biological molecules. The sulfonyl group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or protein modification. This reactivity is exploited in various biochemical assays and drug development processes.
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar structural features but lacking the sulfonyl and ester groups.
4-Chloro-2-nitrophenol: Another chlorinated nitrophenol with different substitution patterns on the aromatic ring.
2,6-Dichloro-4-nitrophenol: A compound with two chlorine atoms, offering different reactivity and applications.
Uniqueness
Acetic acid, ((2-chloro-4-nitrophenyl)sulfonyl)-, methyl ester stands out due to its combination of functional groups, which confer unique reactivity and versatility in chemical synthesis and biological applications. The presence of both electron-withdrawing groups and an ester bond makes it a valuable intermediate in various chemical processes.
属性
CAS 编号 |
139326-49-1 |
|---|---|
分子式 |
C9H8ClNO6S |
分子量 |
293.68 g/mol |
IUPAC 名称 |
methyl 2-(2-chloro-4-nitrophenyl)sulfonylacetate |
InChI |
InChI=1S/C9H8ClNO6S/c1-17-9(12)5-18(15,16)8-3-2-6(11(13)14)4-7(8)10/h2-4H,5H2,1H3 |
InChI 键 |
NAJQKGZPSPOEPV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


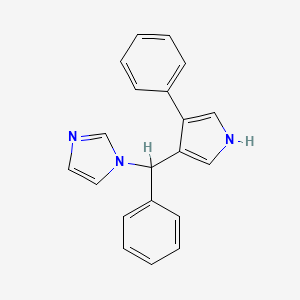

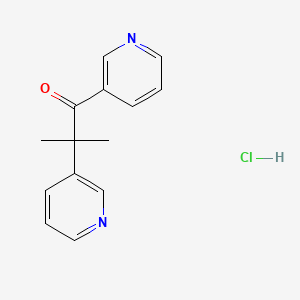
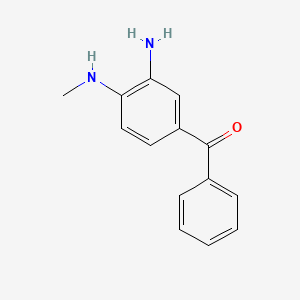

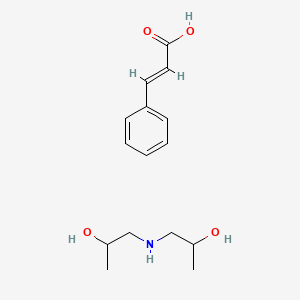
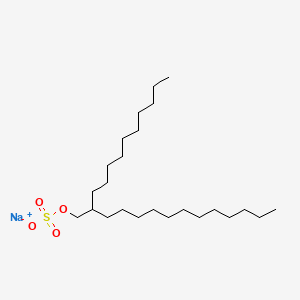
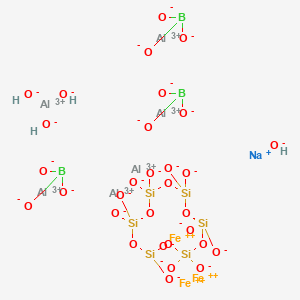
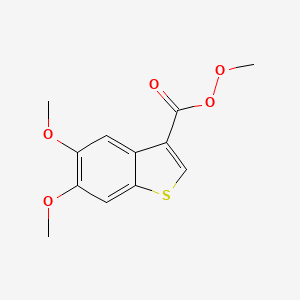
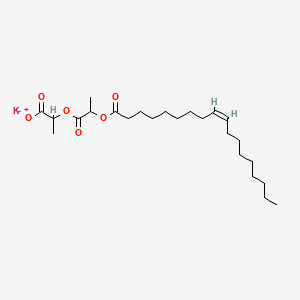
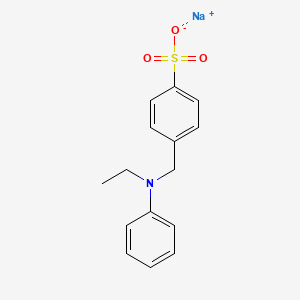
![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
